[1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-yl]-methanol
Description
[1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-yl]-methanol is a benzimidazole-piperidine hybrid featuring an ethyl substituent on the benzimidazole nitrogen and a hydroxymethyl group at the 3-position of the piperidine ring. This structure combines the aromatic heterocycle of benzimidazole with the conformational flexibility of piperidine, making it a candidate for pharmaceutical exploration, particularly in targeting enzymes or receptors requiring both planar and three-dimensional interactions.
Properties
IUPAC Name |
[1-(1-ethylbenzimidazol-2-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-2-18-14-8-4-3-7-13(14)16-15(18)17-9-5-6-12(10-17)11-19/h3-4,7-8,12,19H,2,5-6,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLWTORZYORCTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N3CCCC(C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671421 | |
| Record name | [1-(1-Ethyl-1H-benzimidazol-2-yl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065483-94-4 | |
| Record name | 1-(1-Ethyl-1H-benzimidazol-2-yl)-3-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065483-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(1-Ethyl-1H-benzimidazol-2-yl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-yl]-methanol, with a molecular formula of C15H21N3O and a molecular weight of 259.35 g/mol, is a benzimidazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1065483-94-4
- Molecular Weight : 259.35 g/mol
- Molecular Formula : C15H21N3O
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its potential as a therapeutic agent. The following subsections highlight key areas of interest regarding its biological effects.
Antimicrobial Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Benzimidazole Derivatives
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| Compound C | 0.018 | A. niger |
Pharmacological Mechanisms
The pharmacological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may act as an inhibitor of specific kinases, similar to other benzimidazole derivatives that have shown JAK (Janus kinase) inhibition properties .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- JAK Inhibition Studies : Research has demonstrated that certain benzimidazole derivatives can inhibit JAK pathways involved in immune response regulation. This inhibition can lead to anti-inflammatory effects, making these compounds potential candidates for treating autoimmune diseases .
- Antiviral Properties : Some derivatives have shown promising results in inhibiting viral replication, particularly against hepatitis C virus (HCV). For example, specific analogs demonstrated EC50 values in the low nanomolar range, indicating potent antiviral activity .
- Cytotoxicity Assessments : Evaluations of cytotoxic effects against cancer cell lines have revealed that certain structural modifications can enhance or reduce cytotoxicity. This suggests that the design of new derivatives based on this compound could lead to more effective anticancer agents .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzimidazole compounds exhibit promising anticancer properties. For instance, compounds similar to [1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-yl]-methanol have shown effectiveness in inhibiting tumor growth in various cancer cell lines. A notable study demonstrated that modifications to the benzimidazole structure could enhance cytotoxicity against breast cancer cells, suggesting that this compound could be a lead structure for developing new anticancer agents .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of benzimidazole derivatives. For example, compounds with similar piperidine and benzimidazole scaffolds have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. A study published in the Journal of Medicinal Chemistry reported that such compounds could inhibit bacterial growth by disrupting cell wall synthesis, providing a basis for further exploration of this compound in antimicrobial drug development .
Pharmacological Applications
Neurological Disorders
The piperidine moiety in this compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies indicate that such compounds may have therapeutic effects in conditions like depression and anxiety disorders .
Analgesic Effects
Another area of interest is the analgesic properties associated with benzimidazole derivatives. Research has shown that certain piperidine derivatives can act as effective pain relievers by interacting with opioid receptors. This opens avenues for exploring this compound as a potential candidate for pain management therapies .
Materials Science Applications
Polymer Development
In materials science, the unique properties of this compound can be harnessed to develop advanced polymers. Its chemical structure allows for the synthesis of polymeric materials with enhanced thermal stability and mechanical strength. Research has demonstrated that incorporating such compounds into polymer matrices can improve their performance in various applications, including coatings and composites .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry | Enhanced cytotoxicity against breast cancer cells using modified benzimidazoles |
| Antimicrobial Properties | International Journal of Antimicrobial Agents | Significant inhibition of bacterial growth observed with piperidine derivatives |
| Neurological Disorders | Neuropharmacology Journal | Potential modulation of neurotransmitter systems leading to antidepressant effects |
| Polymer Development | Materials Science Journal | Improved thermal stability and mechanical properties in polymer composites |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Benzimidazole Core
(a) 1-(1-Methyl-1H-benzimidazol-2-yl)-3-piperidinemethanol
- Structure : Methyl group replaces ethyl on benzimidazole; hydroxymethyl position retained.
- Molecular Formula : C₁₄H₁₉N₃O .
- Molecular Weight : 245.32 g/mol .
- Key Differences: Reduced lipophilicity (logP) due to shorter alkyl chain (methyl vs. ethyl). Potentially lower metabolic stability, as methyl groups are more susceptible to oxidative demethylation than ethyl groups.
(b) (1-(3-Phenoxypropyl)-1H-benzo[d]imidazol-2-yl)methanol
- CAS : 431909-12-5 .
- Key Differences: Increased steric bulk and aromaticity from the phenoxy group, which may enhance binding to hydrophobic pockets in target proteins. Hydroxymethyl position shifted to benzimidazole, altering hydrogen-bonding interactions.
(c) [1-(3-Methylbutyl)-1H-benzimidazol-2-yl]methanol
Variations in the Heterocyclic Core
(a) 2-[4-(1-Methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol
- Structure: Piperazine replaces piperidine; ethanol substituent instead of methanol.
- Synthesis: Reflux in ethanol (similar to target compound’s likely synthesis) .
- Ethanol’s primary alcohol vs. methanol’s hydroxymethyl may alter metabolic pathways.
(b) 1-(1H-Benzo[d]imidazol-2-yl)-tetrahydropyrimidin-2(1H)-one
- Structure: Tetrahydropyrimidinone replaces piperidine-methanol .
- Lactam group introduces hydrogen-bond acceptor sites.
Research Implications
- Synthetic Accessibility: Ethanol reflux is a common method for benzimidazole derivatives (e.g., ), suggesting the target compound could be synthesized similarly.
- Structure-Activity Relationships (SAR) :
- Analytical Validation : LCMS and HRMS (as in ) are critical for confirming purity and structure in analogues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
